molecular formula C31H42N2O3 B607269 Edasalonexent CAS No. 1204317-86-1

Edasalonexent

Katalognummer: B607269
CAS-Nummer: 1204317-86-1
Molekulargewicht: 490.7 g/mol
InChI-Schlüssel: JQLBBYLGWHUHRW-KUBAVDMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Edasalonexent wird durch eine Reihe chemischer Reaktionen synthetisiert, die die kovalente Verknüpfung von Salicylsäure und Docosahexaensäure umfassen. Die Synthese beginnt mit der Aktivierung der Carboxylgruppe der Salicylsäure, gefolgt von ihrer Reaktion mit einer Amingruppe der Docosahexaensäure unter Bildung einer Amidbindung . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Synthesewegs unter Gewährleistung von hoher Reinheit und Ausbeute. Dies wird durch Optimierung der Reaktionsbedingungen, Reinigungsprozesse wie Umkristallisation oder Chromatographie und strenge Qualitätskontrollmaßnahmen erreicht .

Wissenschaftliche Forschungsanwendungen

2.1. Phase 2 Trials: MoveDMD

The MoveDMD trial was a pivotal Phase 2 study that evaluated the efficacy of edasalonexent in boys aged 4 to 8 years with DMD who were not on steroids. Key findings from this trial include:

  • Efficacy : this compound significantly preserved muscle function and slowed disease progression compared to an off-treatment control period. Functional assessments included the North Star Ambulatory Assessment and other measures of muscle performance .
  • Biomarkers : Improvements in biomarkers related to muscle health and inflammation were observed, indicating a positive pharmacodynamic effect .
  • Safety Profile : The treatment was well-tolerated, with mild adverse events primarily affecting the gastrointestinal system (e.g., diarrhea) being the most common .

2.2. Phase 3 Trials: PolarisDMD

The ongoing Phase 3 PolarisDMD trial aims to further validate the findings from the MoveDMD study:

  • Design : This global trial includes various sites across multiple countries and is designed to assess the long-term efficacy and safety of this compound in a larger cohort of boys with DMD .
  • Participant Demographics : The trial enrolled boys aged 4 to 7 years with diverse mutation types, providing a comprehensive assessment of the drug's impact across different genetic backgrounds .
  • Preliminary Results : While some endpoints did not achieve statistical significance, younger patients demonstrated more pronounced benefits, suggesting that early intervention may be critical for maximizing therapeutic outcomes .

Potential Benefits Beyond DMD

Research is ongoing to explore additional applications of this compound beyond DMD:

  • Cardiac Health : Given its mechanism of action, there is potential for this compound to benefit cardiac muscle health in DMD patients, as cardiac complications are common in this population .
  • Other Muscle Disorders : The anti-inflammatory properties of this compound may extend its utility to other muscular dystrophies or muscle-wasting conditions where NF-kB plays a role .

Safety and Tolerability

Across multiple studies, this compound has demonstrated a favorable safety profile:

  • Adverse Events : Most reported adverse events have been mild and manageable, with no serious treatment-related complications observed during trials .
  • Long-term Use : With over 50 patient-years of treatment accumulated in trials, there have been no significant safety signals that would contraindicate its use in the target population .

Biologische Aktivität

Edasalonexent, also known as CAT-1004, is an innovative small molecule currently under investigation for its therapeutic potential in treating Duchenne muscular dystrophy (DMD) and other inflammatory conditions. This compound functions primarily as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammation and muscle degeneration. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical findings.

This compound is designed to inhibit NF-κB activity through a unique mechanism involving the intracellular cleavage of the compound into two active components: salicylic acid and docosahexaenoic acid (DHA). These components are known for their anti-inflammatory properties. Upon administration, this compound is taken up by cells via endocytosis and hydrolyzed by fatty acid amide hydrolase (FAAH), which releases the active agents that suppress NF-κB activity.

Key Features:

  • Dual Inhibition : Combines salicylic acid and DHA to enhance potency compared to individual components.
  • NF-κB Inhibition : Directly targets the NF-κB pathway, reducing inflammation and promoting muscle regeneration.
  • Disease Modification : Demonstrated potential to modify disease progression in DMD models.

Pharmacokinetics

In clinical studies, this compound has shown favorable pharmacokinetic properties. A Phase 1 study evaluated its safety and pharmacodynamics in adults, revealing that food intake significantly increased plasma levels of both this compound and its metabolite salicyluric acid. The study also noted a significant reduction in NF-κB activity and related gene expression profiles in peripheral mononuclear cells after treatment.

Table 1: Summary of Pharmacokinetic Findings

ParameterValue
Maximum Plasma ConcentrationIncreased with food
Half-LifeApproximately 6 hours
BioavailabilityEnhanced with food
Active MetabolitesSalicylic acid and DHA

Clinical Studies and Findings

The efficacy of this compound has been assessed through various clinical trials focused on DMD patients. Notably, the MovedMD trial demonstrated significant biological activity through NF-κB inhibition, evidenced by decreased levels of C-reactive protein (CRP), a marker of inflammation.

Case Study Insights:

  • Phase 1 Study : Involved 79 participants receiving this compound versus 25 receiving placebo. Results indicated significant inhibition of NF-κB pathways after just two weeks of treatment.
  • Long-Term Effects : Patients exhibited preserved muscle function and reduced disease progression over extended treatment periods.
  • Adverse Events : The most common side effects reported were mild diarrhea and headache, indicating a generally favorable safety profile.

Research Findings

Recent studies have further elucidated the biological effects of this compound:

  • Inflammation Reduction : Significant decreases in inflammatory markers were observed in treated subjects compared to controls.
  • Muscle Function Preservation : Participants showed improved muscle endurance and reduced fatigue during physical activities.

Table 2: Clinical Outcomes from this compound Treatment

Outcome MeasureThis compound GroupPlacebo Group
CRP LevelsDecreasedStable
Muscle StrengthImprovedNo Change
Adverse EventsMildMild

Eigenschaften

IUPAC Name

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLBBYLGWHUHRW-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204317-86-1
Record name Edasalonexent [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edasalonexent
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDASALONEXENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.